molecular formula C10H11FN2 B1299898 6-Fluorotryptamine CAS No. 575-85-9

6-Fluorotryptamine

Cat. No. B1299898
Key on ui cas rn: 575-85-9
M. Wt: 178.21 g/mol
InChI Key: BQTOKMYKZPCPRW-UHFFFAOYSA-N
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Patent
US07994196B2

Procedure details

Aluminum lithium hydride (1.36 g) was suspended in tetrahydrofuran (72 ml), 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole (1.48 g) was dissolved in tetrahydrofuran (20 ml) and added dropwise under ice-cooling, and the mixture was stirred at 60° C. for 1 hr. Under ice-cooling, excess aluminum lithium hydride was decomposed with ice water, ethyl acetate was added, and the mixture was filtered through a celite (trademark) filter. A 1N aqueous sodium hydroxide solution was added to the filtrate, pH was adjusted to not less than 11, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give a brown oil. The oil was purified by amine coating silica gel column chromatography (elution solvent:ethyl acetate-ethyl acetate-methanol (10:1)) to give 6-fluorotryptamine (1.24 g, yield 97%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
72 mL
Type
solvent
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[F:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12](/[CH:17]=[CH:18]/[N+:19]([O-])=O)=[CH:13][NH:14]2)=[CH:10][CH:9]=1.C(OCC)(=O)C>O1CCCC1>[F:7][C:8]1[CH:16]=[C:15]2[C:11](=[CH:10][CH:9]=1)[C:12]([CH2:17][CH2:18][NH2:19])=[CH:13][NH:14]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
FC1=CC=C2C(=CNC2=C1)\C=C\[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
72 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a celite (trademark)
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
A 1N aqueous sodium hydroxide solution was added to the filtrate, pH
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by amine coating silica gel column chromatography (elution solvent:ethyl acetate-ethyl acetate-methanol (10:1))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2NC=C(CCN)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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